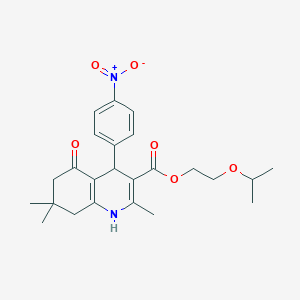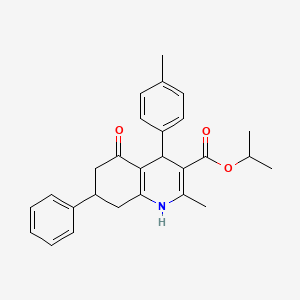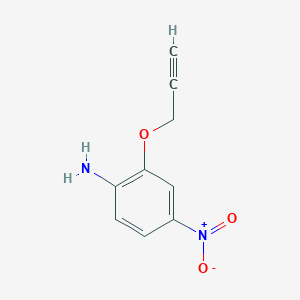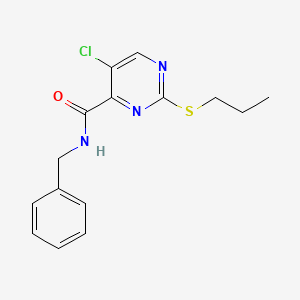![molecular formula C31H23BrN2O2 B5087832 4-(benzoylamino)-1-[2-(9H-fluoren-2-yl)-2-oxoethyl]quinolinium bromide](/img/structure/B5087832.png)
4-(benzoylamino)-1-[2-(9H-fluoren-2-yl)-2-oxoethyl]quinolinium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(benzoylamino)-1-[2-(9H-fluoren-2-yl)-2-oxoethyl]quinolinium bromide, also known as Fura-2-AM, is a fluorescent calcium indicator that has been widely used in scientific research to study intracellular calcium dynamics. The compound is synthesized using a multistep process and is commonly used in cell biology and neuroscience research.
作用机制
4-(benzoylamino)-1-[2-(9H-fluoren-2-yl)-2-oxoethyl]quinolinium bromide works by binding to calcium ions in the cytoplasm of cells. When calcium binds to the compound, it undergoes a conformational change that results in a shift in the wavelength of light that is emitted. This shift can be detected using fluorescence microscopy or other techniques, allowing researchers to monitor changes in intracellular calcium levels over time.
Biochemical and Physiological Effects:
4-(benzoylamino)-1-[2-(9H-fluoren-2-yl)-2-oxoethyl]quinolinium bromide has no known biochemical or physiological effects on cells. It is a non-toxic compound that can be used to study calcium dynamics in living cells without affecting their normal function.
实验室实验的优点和局限性
One of the main advantages of using 4-(benzoylamino)-1-[2-(9H-fluoren-2-yl)-2-oxoethyl]quinolinium bromide is its high sensitivity and specificity for calcium ions. It can detect changes in calcium levels as small as 10 nM, making it a valuable tool for studying subtle changes in intracellular calcium dynamics. However, 4-(benzoylamino)-1-[2-(9H-fluoren-2-yl)-2-oxoethyl]quinolinium bromide is not suitable for all experimental conditions. It requires careful calibration and can be affected by factors such as pH, temperature, and the presence of other ions.
未来方向
There are many potential future directions for research involving 4-(benzoylamino)-1-[2-(9H-fluoren-2-yl)-2-oxoethyl]quinolinium bromide. One area of interest is the development of new fluorescent calcium indicators with improved properties, such as higher sensitivity or greater resistance to photobleaching. Another area of interest is the application of 4-(benzoylamino)-1-[2-(9H-fluoren-2-yl)-2-oxoethyl]quinolinium bromide in studying calcium dynamics in disease states, such as cancer or neurodegenerative disorders. Additionally, 4-(benzoylamino)-1-[2-(9H-fluoren-2-yl)-2-oxoethyl]quinolinium bromide could be used in combination with other imaging techniques, such as electron microscopy or super-resolution microscopy, to provide more detailed information about intracellular calcium signaling pathways.
合成方法
The synthesis of 4-(benzoylamino)-1-[2-(9H-fluoren-2-yl)-2-oxoethyl]quinolinium bromide involves several steps, including the condensation of 2-nitrobenzaldehyde with 9H-fluorene-2-carboxylic acid, reduction of the nitro group, and coupling with 4-aminophthalic acid. The resulting compound is then treated with benzoyl chloride to obtain 4-(benzoylamino)-1-[2-(9H-fluoren-2-yl)-2-oxoethyl]quinolinium bromide. The synthesis process is complex and requires careful attention to detail to ensure high purity and yield.
科学研究应用
4-(benzoylamino)-1-[2-(9H-fluoren-2-yl)-2-oxoethyl]quinolinium bromide is a valuable tool for studying intracellular calcium dynamics in living cells. It is commonly used in cell biology and neuroscience research to investigate calcium signaling pathways and the role of calcium in various cellular processes. 4-(benzoylamino)-1-[2-(9H-fluoren-2-yl)-2-oxoethyl]quinolinium bromide is used in a variety of experimental techniques, including fluorescence microscopy, flow cytometry, and spectroscopy.
属性
IUPAC Name |
N-[1-[2-(9H-fluoren-2-yl)-2-oxoethyl]quinolin-1-ium-4-yl]benzamide;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H22N2O2.BrH/c34-30(23-14-15-26-24(19-23)18-22-10-4-5-11-25(22)26)20-33-17-16-28(27-12-6-7-13-29(27)33)32-31(35)21-8-2-1-3-9-21;/h1-17,19H,18,20H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSUHUJINGFJCIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)C(=O)C[N+]4=CC=C(C5=CC=CC=C54)NC(=O)C6=CC=CC=C6.[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H23BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
535.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-bromo-N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-2-methoxybenzamide](/img/structure/B5087767.png)
![4-(4-fluorophenyl)-1-[1-(2-phenylethyl)-4-piperidinyl]-1,2,3,6-tetrahydropyridine](/img/structure/B5087779.png)

![N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]glycinamide](/img/structure/B5087793.png)
![2-[5-(4-fluorophenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-isobutylphenyl)-1,3-thiazole hydrobromide](/img/structure/B5087805.png)

![N-(2-methoxyphenyl)-4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B5087812.png)


![N-{[(3,4-dichlorophenyl)amino]carbonothioyl}-3,4-dimethylbenzamide](/img/structure/B5087841.png)
![1-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-(2,1,3-benzothiadiazol-5-ylmethyl)-N-methylmethanamine](/img/structure/B5087843.png)
![N-(4-methylphenyl)-N'-[5-(1-phenylethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5087851.png)